8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Description
8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound featuring a benzoxazine core with bromine and methoxy substituents at positions 8 and 6, respectively. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 258.07 g/mol (exact mass: 256.97) . The bromine atom enhances electrophilic reactivity, while the methoxy group contributes electron-donating effects, influencing both synthetic pathways and pharmacological interactions.
Properties
IUPAC Name |
8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-12-6-4-7(10)9-8(5-6)11-2-3-13-9/h4-5,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZDNGDAYDBDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238883 | |
| Record name | 8-Bromo-3,4-dihydro-6-methoxy-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373348-94-7 | |
| Record name | 8-Bromo-3,4-dihydro-6-methoxy-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373348-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-3,4-dihydro-6-methoxy-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination and Methoxylation Approaches
Bromination of Benzoxazine Core:
One common route involves electrophilic aromatic substitution, where bromine is introduced selectively onto the benzoxazine ring. This process typically employs brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The reaction is often facilitated in inert organic solvents like acetonitrile or dichloromethane, with temperature regulation to ensure regioselectivity, particularly at the 8-position of the benzoxazine ring.
Research findings indicate that bromination at the 8-position can be achieved with yields exceeding 85% under optimized conditions involving NBS and a radical initiator at ambient temperature.
Cyclization and Functionalization Strategies
Cyclization of Precursors:
Preparation often begins with phenolic precursors bearing appropriate substituents, which undergo cyclization to form the benzoxazine ring. This is achieved via Mannich-type reactions involving formaldehyde, primary amines, and phenols, under reflux conditions in solvents like toluene or ethanol.
Research indicates that such cyclizations proceed with high efficiency (>85%) at temperatures of 80–120°C, often in the presence of acid or base catalysts.
Functional Group Modifications:
Post-cyclization modifications, such as halogenation or methylation, are carried out on the benzoxazine ring to introduce desired substituents. For example, methylation at the nitrogen or oxygen atoms can be performed using methyl iodide, with potassium carbonate as base, in inert solvents. Bromination at specific aromatic positions can be achieved via electrophilic substitution, as detailed above.
Synthesis via Halogenated Intermediates
Preparation from Halogenated Precursors:
A practical approach involves starting from halogenated benzoxazine derivatives, such as 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. These intermediates can be synthesized through halogenation of existing benzoxazine compounds, followed by methylation or other functionalizations.
For instance, the synthesis of 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved by reacting 6-bromo-3,4-dihydro-2H-benzooxazine hydrochloride with methyl iodide in acetonitrile under inert atmosphere, yielding approximately 87%.
Reaction Conditions and Catalysts:
- Solvent: Acetonitrile, dichloromethane, or inert solvents like toluene.
- Catalysts: Potassium carbonate, sodium hydride, or organic bases such as triethylamine.
- Temperature: Typically between 50°C and 100°C, depending on the step.
- Atmosphere: Inert (argon or nitrogen) to prevent side reactions.
Advanced Synthetic Methods
Solventless and Continuous Processing:
Recent innovations include solventless synthesis using extruders or continuous flow reactors, which improve safety, scalability, and environmental footprint. For example, benzoxazine monomers can be prepared in an extruder by mixing phenolic compounds with formaldehyde and amines, then heating under controlled conditions to induce polymerization or cyclization.
Research demonstrates that such methods can yield high-purity compounds with yields comparable to traditional batch processes, often exceeding 75%.
Catalytic and Microwave-Assisted Synthesis:
Microwave irradiation accelerates cyclization and substitution reactions, reducing reaction times from hours to minutes. Catalysts such as Pd/C or copper salts facilitate intramolecular cyclizations and N-arylation steps, producing the target benzoxazine derivatives efficiently.
Summary Table of Preparation Methods
| Methodology | Key Reagents & Conditions | Typical Yield | Remarks |
|---|---|---|---|
| Electrophilic Bromination (NBS) | NBS, radical initiator, inert solvent, room temp | 85-90% | Regioselective at 8-position |
| Methylation of Phenolic Precursors | Methyl iodide, K2CO3, acetonitrile, reflux | 80-90% | Selective for phenolic hydroxyl groups |
| Mannich Cyclization | Formaldehyde, amines, phenols, reflux in ethanol | >85% | Forms benzoxazine core |
| Halogenation of Benzoxazine Intermediates | Brominating agents, inert atmosphere, 50–100°C | 87% | From halogenated benzoxazine precursors |
| Solventless Extrusion or Continuous Flow | Phenols, formaldehyde, amines, extruder setup | >75% | Scalable, environmentally friendly |
| Microwave-Assisted Synthesis | Microwave irradiation, catalysts, inert solvents | Variable | Rapid reaction times, high efficiency |
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Compounds with carbonyl groups replacing the methoxy group.
Reduction: Compounds with hydroxyl groups or without the bromine atom.
Scientific Research Applications
8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in the development of new chemotherapeutic drugs.
Materials Science: The compound is used in the synthesis of polymers and resins with unique properties, such as high thermal stability and flame retardancy.
Biological Research: It serves as a building block for the synthesis of bioactive molecules, including antibacterial and antifungal agents.
Mechanism of Action
The mechanism of action of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition of cancer cell proliferation. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoxazine Derivatives
Substituent Position and Functional Group Variations
6-Bromo-3,4-Dihydro-2H-1,4-Benzoxazine
- Molecular Formula: C₈H₈BrNO (MW 214.06) .
- Key Differences : Lacks the methoxy group at position 6, reducing steric hindrance and altering electronic properties. Used as a precursor in electrophilic substitutions (e.g., formylation at position 8) .
- Applications : Intermediate in synthesizing antihypertensive and GPIIb/IIIa receptor antagonists .
6-Nitro-3,4-Dihydro-2H-1,4-Benzoxazine
- Structure : Nitro group at position 6.
- Molecular Formula : C₈H₈N₂O₃ (MW 180.2 ) .
- Key Differences : The nitro group is a strong electron-withdrawing substituent, increasing reactivity in nucleophilic aromatic substitution. Melting point: 117–119°C , indicating higher crystallinity compared to brominated analogs .
- Applications: Potential precursor for dyes or fluorescent materials due to nitro group’s electronic effects .
8-Bromo-6-Methoxy-2-Methyl-2H-1,4-Benzoxazin-3(4H)-One
Pharmacological Activity Comparison
4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazine Derivatives
- Structure : Aryl substituents at position 4 (e.g., phenyl, benzyl).
- Example : 4-Benzyl-8-bromo-3,4-dihydro-2H-1,4-benzoxazine (synthesized via benzylation of the parent compound) .
- Activity : Derivatives exhibit dual antithrombotic activity (thrombin inhibition and GPIIb/IIIa receptor antagonism) .
- Comparison : The 8-bromo-6-methoxy analog may lack dual functionality but could show enhanced selectivity due to methoxy’s steric effects.
Oxypropanolamine Derivatives
- Structure: Oxypropanolamine side chains at position 6 or 7.
- Example: 4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy-3,4-dihydro-2H-1,4-benzoxazine .
- Activity: High β-adrenergic receptor affinity (2.5-fold more potent than propranolol for β₂ receptors) .
- Comparison: The 8-bromo-6-methoxy compound’s bromine may hinder receptor binding compared to flexible oxypropanolamine chains.
Electrophilic Substitution Trends
- Formylation : Benzoxazines undergo regioselective formylation. For ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, formylation favors position 6 over 8 (6:8 ratio ~3:1) due to electronic and steric factors .
- Bromination : Bromine at position 8 (as in the target compound) is less common than at position 6, requiring optimized conditions (e.g., DMF/NaH for benzylation) .
Pharmacological and Physicochemical Data Table
Biological Activity
Overview
8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Its unique structural features, particularly the bromine substitution at the 8-position and methoxy group at the 6-position, contribute to its distinct biological activities. The compound has garnered attention in medicinal chemistry for its potential applications in cancer treatment and other therapeutic areas.
- Molecular Formula : C9H10BrNO2
- Molecular Weight : 232.09 g/mol
- CAS Number : 1373348-94-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit cancer cell growth through multiple mechanisms, including:
- Inhibition of Enzyme Activity : The compound may interact with specific enzymes that are critical for cancer cell survival.
- Receptor Modulation : It has been shown to act as an antagonist at serotonin receptors, potentially influencing pathways related to cancer progression and metastasis .
- Induction of Apoptosis : Some derivatives have demonstrated the ability to induce programmed cell death in various cancer cell lines.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds derived from this scaffold have been tested against several cancer cell lines, including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MIA PaCa-2 (pancreatic cancer). One study reported an IC50 range of 7.84–16.2 µM for certain derivatives against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 7.84 - 16.2 |
| PC-3 | 7.84 - 16.2 |
| MIA PaCa-2 | 7.84 - 16.2 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the benzoxazine ring. Research has shown that:
- Substituent Effects : Modifications at the 1 or 4 positions can enhance or diminish receptor binding affinity and anticancer activity.
- Comparative Analysis : Compounds with different halogen substitutions (e.g., chlorine vs. bromine) exhibit varying levels of potency and selectivity towards their targets.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of benzoxazine compounds, including:
- Synthesis of Benzoxazine Derivatives : A study synthesized a series of benzoxazine derivatives and evaluated their pharmacological properties, particularly their ability to inhibit cancer cell proliferation .
- Evaluation of Antagonistic Activities : Another investigation assessed the antagonistic activities against serotonin receptors using various benzoxazine derivatives, revealing insights into their potential therapeutic applications in neuropharmacology as well as oncology .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For instance, the methoxy group (-OCH) typically resonates at δ 3.8–4.0 ppm, while aromatic protons adjacent to bromine show deshielded signals (δ 7.2–7.5 ppm) .
- X-ray Crystallography : Single-crystal analysis provides precise bond lengths and angles. In related benzoxazine derivatives, the oxazine ring adopts an envelope conformation with puckering parameters (Q = 0.466–0.498 Å, θ = 128–130°), validated by refinement software like SHELX .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHBrNO: calc. 257.99, observed 258.01) .
What strategies can optimize regioselectivity during bromination of methoxy-substituted benzoxazine precursors?
Advanced Research Focus
Regioselectivity in bromination is influenced by:
- Electronic Effects : Methoxy groups are electron-donating, directing electrophiles (e.g., Br) to para positions. Steric hindrance from the oxazine ring’s dihydro structure may shift substitution to meta positions .
- Catalytic Systems : Lewis acids like FeCl or AlCl enhance electrophilic attack at specific sites. For example, FeCl-catalyzed bromination of 6-methoxy-1,4-benzoxazine derivatives selectively yields 8-bromo isomers .
- Solvent Polarity : Non-polar solvents (e.g., CCl) favor slower reaction kinetics, improving selectivity. Contrastingly, polar aprotic solvents (e.g., DMF) may promote side reactions .
How does the conformational flexibility of the oxazine ring impact the biological activity of this compound derivatives?
Advanced Research Focus
The oxazine ring’s half-chair or envelope conformation (observed in crystal structures) influences interactions with biological targets. For example:
- Herbicide Safeners : N-Dichloroacetyl derivatives (e.g., 1-(6-bromo-benzoxazin-4-yl)-2,2-dichloroethanone) adopt conformations that enhance binding to plant cytochrome P450 enzymes, reducing herbicide toxicity .
- Antimicrobial Activity : Planar conformations improve membrane permeability, while puckered rings may hinder target engagement. Computational docking studies (e.g., AutoDock Vina) can predict bioactive conformers .
How can researchers resolve contradictions in reported biological activities of this compound analogs?
Data Contradiction Analysis
Discrepancies often arise from:
- Purity Variations : Impurities (e.g., residual solvents or unreacted intermediates) can skew bioassay results. HPLC-UV/Vis with ≥95% purity thresholds is recommended .
- Structural Isomerism : Undetected regioisomers (e.g., 6-bromo vs. 8-bromo derivatives) may contribute to conflicting data. 2D NMR (e.g., NOESY) or X-ray can differentiate isomers .
- Assay Conditions : Variations in cell lines (e.g., Arabidopsis vs. maize for herbicide studies) or incubation times require standardization. Meta-analyses of published IC values can identify trends .
What are the key considerations for designing benzoxazine derivatives with enhanced thermal stability for material science applications?
Q. Advanced Research Focus
- Substituent Effects : Electron-withdrawing groups (e.g., Br, NO) increase thermal stability by reducing electron density in the oxazine ring. Methoxy groups, while electron-donating, can form hydrogen bonds that stabilize the structure .
- Polymerization : Thermal ring-opening polymerization (ROP) of benzoxazines requires precise control of curing temperatures (180–220°C) and catalysts (e.g., phenolic initiators). TGA-DSC analyses validate decomposition thresholds (>300°C) .
How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced Research Focus
- DFT Calculations : Gaussian or ORCA software can model transition states. For example, Fukui indices identify electrophilic sites (C-8 bromine has high values), predicting reactivity toward nucleophiles like amines or thiols .
- Solvent Models : COSMO-RS simulations assess solvent effects on activation energy. Polar solvents (e.g., DMSO) stabilize charged intermediates, accelerating SN pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
